methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a sulfamoyl group (-SO2NH2), an amine group (-NH2), a carboxylate ester group (-COO-), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of polar functional groups like the sulfamoyl and ester groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Antimalarial and HIV-1 Protease Inhibitory Activities
The structural similarity of this compound to pyrrole-3-carboxylic acid amides, which are central to drugs like Atorvastatin and Sunitinib, suggests its potential in developing treatments for diseases like malaria and HIV. Pyrrolin-4-ones, which are structurally related, show antimalarial and HIV-1 protease inhibitory activities .
Antiviral Activity
Indole derivatives, which share functional groups with our compound, have been reported to possess significant antiviral activities. This includes inhibitory action against influenza A and Coxsackie B4 virus, indicating the potential of our compound in antiviral research .
Antibacterial and Antifungal Activities
Compounds with thiazole and imidazole rings, which are structurally related to our compound, have shown diverse biological activities including antibacterial and antifungal properties. This suggests that our compound could be valuable in the development of new antimicrobial agents .
Anti-Inflammatory and Analgesic Properties
The presence of a thiophene moiety in the compound’s structure is noteworthy, as thiophene derivatives have been recognized for their anti-inflammatory and analgesic properties. This opens up possibilities for the compound’s application in the development of new anti-inflammatory drugs .
Antitumor and Cytotoxic Activities
Thiazole derivatives have demonstrated antitumor and cytotoxic activities against various human tumor cell lines. Given the structural similarities, our compound may also hold promise in cancer research, particularly in the synthesis of new chemotherapeutic agents .
Neuroprotective and Anticonvulsant Effects
The compound’s structural relation to benzopyrrole and indole suggests its potential in neuroprotective and anticonvulsant applications. Indole derivatives are known to exhibit these activities, which could be explored further with our compound .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, and metabolic disorders .
properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-21(25)16-6-10-19(11-7-16)30(26,27)23-17-8-4-15(5-9-17)13-20(24)22-14-18-3-2-12-29-18/h2-12,23H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELRJKRZQLMTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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